molecular formula C7H10NO3P B3263625 (S)-1-Amino-benzyl phosphonic acid CAS No. 37714-06-0

(S)-1-Amino-benzyl phosphonic acid

Cat. No.: B3263625
CAS No.: 37714-06-0
M. Wt: 187.13 g/mol
InChI Key: ZKFNOUUKULVDOB-ZETCQYMHSA-N
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Description

(S)-1-Amino-benzyl phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-benzyl phosphonic acid typically involves the use of dialkyl or diaryl phosphonates as starting materials. One common method is the Michaelis-Arbuzov reaction, where a phosphonate ester reacts with an alkyl halide to form the corresponding phosphonic acid . Another method involves the Mannich-type condensation, where an aldehyde, an amine, and a phosphite react to form the desired product . The McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is also widely used .

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-benzyl phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

Major products formed from these reactions include phosphonic acid esters, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used .

Properties

IUPAC Name

[(S)-amino(phenyl)methyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFNOUUKULVDOB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37714-06-0
Record name P-[(S)-Aminophenylmethyl]phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37714-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Amino-benzyl phosphonic acid
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Reactant of Route 6
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